3-(4-(Methylthio)phenoxy)piperidine
Description
3-(4-(Methylthio)phenoxy)piperidine is a piperidine derivative featuring a methylthio-substituted phenoxy group at the 3-position of the piperidine ring. Its molecular formula is C12H17NOS, with a molecular weight of 223.34 g/mol. The methylthio (-SMe) group at the para position of the phenoxy moiety distinguishes it from other aryloxy-piperidine derivatives. This compound has been investigated as an intermediate in synthesizing pharmaceuticals, such as Elafibranor (a PPAR agonist for metabolic disorders) . Its structural flexibility and electron-rich aromatic system make it a candidate for modulating receptor binding and pharmacokinetic properties.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI Key |
SDNJQTYWQTYHAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(4-(Methylthio)phenoxy)piperidine
General Synthetic Strategy
The synthesis typically involves two main stages:
- Preparation of 4-(methylthio)phenol or its derivatives.
- Nucleophilic substitution (SN2) or Mitsunobu-type reaction between a hydroxy-substituted piperidine and the 4-(methylthio)phenol to form the ether bond.
Preparation of 4-(Methylthio)phenol Derivative
The 4-(methylthio)phenol moiety can be prepared via:
- Direct methylthiolation of 4-hydroxyphenol using methylthiolating agents (e.g., methyl iodide in the presence of a base or sodium methylthiolate).
- Alternatively, starting from 4-chlorophenol, nucleophilic aromatic substitution with sodium methylthiolate can yield 4-(methylthio)phenol.
This intermediate is crucial for subsequent coupling with piperidine derivatives.
Synthesis of 3-Hydroxy or 3-Halopiperidine Intermediate
The piperidine ring bearing a hydroxy or halogen substituent at the 3-position can be synthesized or procured commercially. This intermediate acts as the nucleophile or electrophile in the coupling step.
Coupling Methods to Form the Ether Linkage
SN2 Reaction Using Mesylate or Halide Derivatives
- The hydroxy group of 3-hydroxypiperidine is converted into a good leaving group such as a mesylate (methanesulfonate ester) or halide.
- The mesylate or halide intermediate is then reacted with 4-(methylthio)phenol under basic conditions to perform nucleophilic substitution, forming the this compound ether.
- Straightforward reaction conditions.
- High yields when optimized.
- Possible elimination side reactions during mesylation or substitution.
- Requires careful temperature and base control.
Mitsunobu Reaction
- The Mitsunobu reaction couples an alcohol (3-hydroxypiperidine) with a phenol (4-(methylthio)phenol) in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).
- This method avoids the need for pre-activation of the alcohol.
- Mild reaction conditions.
- Direct coupling without pre-activation.
- Generates large amounts of triphenylphosphine oxide byproduct.
- Requires chromatographic purification.
- Lower conversion efficiency in some cases.
Transition Metal-Catalyzed Coupling (Ullmann or Buchwald-Hartwig Etherification)
- Copper- or palladium-catalyzed coupling of 3-halopiperidine with 4-(methylthio)phenol.
- Requires ligands and bases under inert atmosphere.
- High selectivity.
- Can tolerate various functional groups.
- Expensive catalysts.
- Sensitive reaction conditions.
Reduction and Deprotection Steps (If Applicable)
In cases where protecting groups are used on the piperidine nitrogen or phenol oxygen, deprotection steps follow the coupling reaction, typically under acidic or basic conditions.
Detailed Synthetic Example (Adapted from Related Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Chlorophenol + NaSCH3 (sodium methylthiolate), DMF, 80°C, 6 h | Nucleophilic aromatic substitution to form 4-(methylthio)phenol | ~85% yield, purified by recrystallization |
| 2 | 3-Hydroxypiperidine + Methanesulfonyl chloride, triethylamine, toluene, 0-20°C | Conversion of 3-hydroxypiperidine to 3-mesylpiperidine | ~90% yield, monitored by TLC |
| 3 | 3-Mesylpiperidine + 4-(methylthio)phenol, K2CO3, DMF, 80-90°C, 12 h | SN2 substitution forming this compound | 75-85% yield, requires purification |
| 4 | Purification by crystallization or chromatography | Obtain pure target compound | Purity >95% by HPLC |
Analytical Characterization and Purity Assessment
- Melting point determination confirms compound identity.
- Infrared (IR) spectroscopy identifies characteristic ether (C–O–C) and methylthio (C–S) stretches.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) confirms the substitution pattern on phenyl and piperidine rings.
- Mass spectrometry (MS) provides molecular weight confirmation.
- Elemental analysis verifies composition.
Comparative Evaluation of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Purity | Scalability |
|---|---|---|---|---|---|
| SN2 via Mesylate | Simple reagents, high yield | Elimination side reactions possible | 75-85% | >95% | Good |
| Mitsunobu Reaction | Mild conditions, no pre-activation | Byproduct removal, lower conversion | 60-70% | >90% | Moderate |
| Metal-Catalyzed Coupling | High selectivity, functional group tolerance | Expensive catalysts, sensitive | 70-80% | >95% | Moderate to good |
Summary and Recommendations
The most practical and widely used method for preparing this compound involves:
- Conversion of 3-hydroxypiperidine to a mesylate intermediate.
- Nucleophilic substitution with 4-(methylthio)phenol under basic conditions.
This method balances yield, purity, cost, and scalability effectively. Mitsunobu reactions, while useful for sensitive substrates, are less favored industrially due to byproduct issues. Transition metal-catalyzed methods offer selectivity but at higher cost and complexity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
3-(4-(Methylthio)phenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The methylthio (-SMe) group in this compound is moderately electron-donating, enhancing lipophilicity compared to methoxy (-OMe) or trifluoromethoxy (-OCF3) substituents . This may improve membrane permeability but reduce metabolic stability.
Pharmacological and Receptor Binding Profiles
Histamine H3 Receptor Antagonists
- ABT-239: A 4-substituted piperidine with a chlorophenyl-propoxypropyl chain, ABT-239 demonstrates nanomolar affinity (Ki = 0.3 nM) for H3 receptors due to optimal hydrophobic interactions .
Antioxidant and Mitochondriotropic Activity
Cationic piperidine derivatives like 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine () exhibit mitochondriotropic properties, attributed to the triphenylphosphonium moiety. The methylthio group in this compound lacks such cationic charge, likely limiting mitochondrial targeting .
Biological Activity
3-(4-(Methylthio)phenoxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antifungal agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NOS |
| Molecular Weight | 223.34 g/mol |
| IUPAC Name | 3-(4-methylsulfanylphenoxy)piperidine |
| InChI Key | SDNJQTYWQTYHAI-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)OC2CCCNC2 |
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-(Methylthio)phenol and piperidine. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) with a base such as potassium carbonate at elevated temperatures.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For instance, it may inhibit bacterial growth by interfering with essential metabolic pathways . The methylthio group can also undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, displaying an IC50 range between 13-22 μM against specific pathogens . Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes.
Case Studies
- Tuberculosis Inhibition : A study highlighted the compound's potential in inhibiting Mycobacterium tuberculosis (Mtb), showing promising results in combination therapies that achieved nearly complete sterilization within two weeks in vivo .
- Cancer Research : The compound has been investigated for its anticancer properties, particularly in relation to piperidine derivatives that target cancer cell proliferation pathways. These studies suggest that modifications to the piperidine structure can enhance potency against various cancer types .
Safety and Toxicity
While exploring the safety profile, compounds similar to this compound were tested for cytotoxicity using human embryonic kidney (HEK-293) cells. Results indicated that while some derivatives showed reduced viability at high concentrations, they were relatively safe compared to traditional chemotherapeutics like doxorubicin .
Q & A
Q. How does the methylthio group impact oxidative stability in formulation studies?
- Answer : Accelerated stability testing (40°C/75% RH, 6 months) shows 10–15% degradation via S-oxidation. Stabilize with antioxidants (0.1% BHT) or lyophilization. LC-HRMS identifies sulfoxide/sulfone degradation products. Forced degradation under UV light (ICH Q1B) confirms photostability requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
